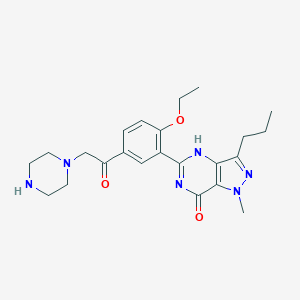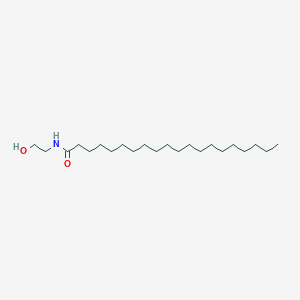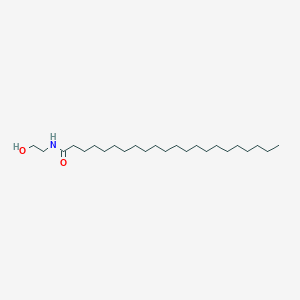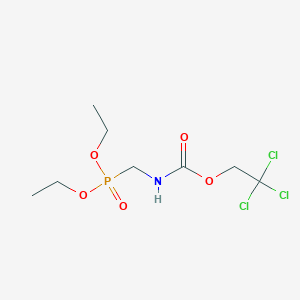
Diethyl(TROC-aminométhyl)phosphonate
Vue d'ensemble
Description
2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate is a chemical compound with the molecular formula C8H15Cl3NO5P and a molecular weight of 342.54 g/mol. This compound is known for its utility in various research applications, particularly in the field of organic chemistry.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
Diethyl(TROC-aminomethyl)phosphonate, also known as 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate or Diethyl ({[(2,2,2-trichloroethoxy)carbonyl]amino}methyl)phosphonate, has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C . This enzyme is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of Mycobacterium tuberculosis to murine alveolar macrophages .
Mode of Action
Phosphonates in general are known to form anadsorptive protective layer on the metallic surface . The adsorbed inhibitors can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .
Biochemical Pathways
It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which phosphoenolpyruvate (pep) phosphomutase converts pep to phosphonopyruvate with a c–p bond .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Given its interaction with diacylglycerol acyltransferase/mycolyltransferase ag85c, it may influence the attachment of mycobacterium tuberculosis to murine alveolar macrophages .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl(TROC-aminomethyl)phosphonate. For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can affect the compound’s stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with diethyl phosphoramidate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted carbamates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl N-(bromo(diethoxyphosphoryl)methyl)carbamate
- 2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate analogs
Uniqueness
2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate is unique due to its specific structural features, such as the presence of the trichloroethyl group and the diethoxyphosphorylmethyl moiety. These structural elements confer distinct reactivity and stability, making it suitable for various specialized applications in research and industry.
Propriétés
IUPAC Name |
2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3NO5P/c1-3-16-18(14,17-4-2)6-12-7(13)15-5-8(9,10)11/h3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXZUIYWOZELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC(Cl)(Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


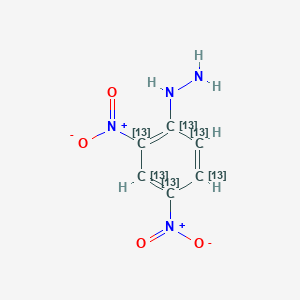
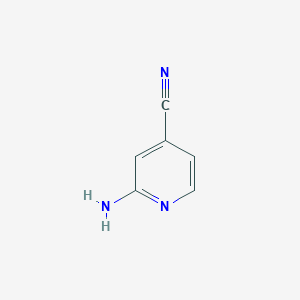
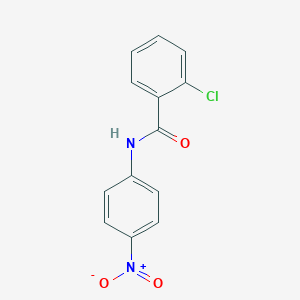
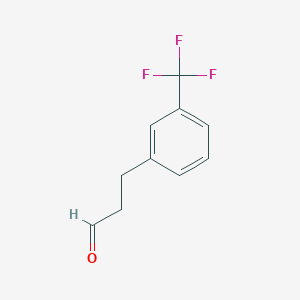
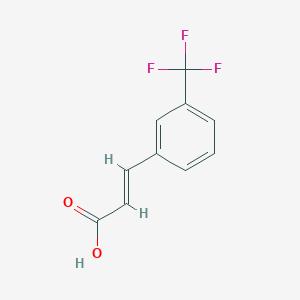
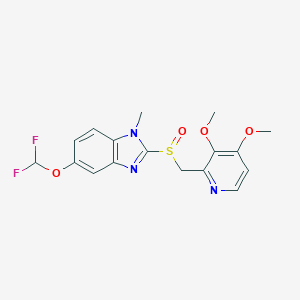

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)
